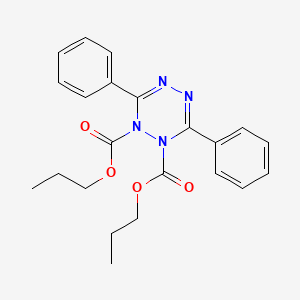
Dipropyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate is a chemical compound belonging to the tetrazine family Tetrazines are heterocyclic compounds containing a ring of four nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate typically involves the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Tetrazine oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Dipropyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mécanisme D'action
The mechanism of action of dipropyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate involves its ability to undergo inverse electron demand Diels-Alder reactions with various dienophiles. This reaction forms stable adducts, which can be used for labeling and imaging purposes. The compound’s molecular targets include electron-rich alkenes and alkynes, and the pathways involved are primarily related to cycloaddition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Lacks the dipropyl ester groups, making it less versatile in certain applications.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Contains pyridyl groups instead of phenyl groups, which can alter its reactivity and applications.
Uniqueness
Dipropyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate is unique due to its combination of dipropyl and diphenyl substituents, which enhance its solubility and reactivity. This makes it a valuable compound for various chemical, biological, and industrial applications.
Propriétés
Numéro CAS |
579523-89-0 |
|---|---|
Formule moléculaire |
C22H24N4O4 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
dipropyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H24N4O4/c1-3-15-29-21(27)25-19(17-11-7-5-8-12-17)23-24-20(18-13-9-6-10-14-18)26(25)22(28)30-16-4-2/h5-14H,3-4,15-16H2,1-2H3 |
Clé InChI |
DJFNJLZNKSZPKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)N1C(=NN=C(N1C(=O)OCCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


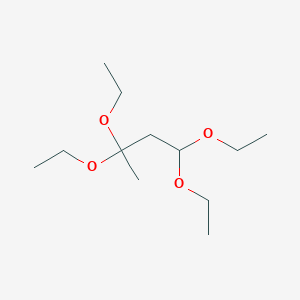
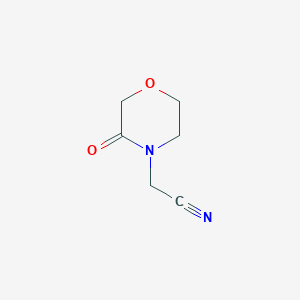
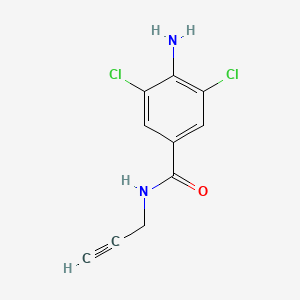

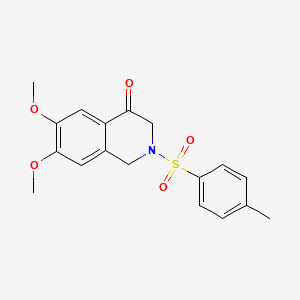
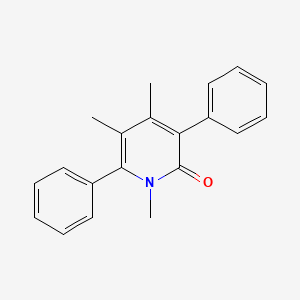

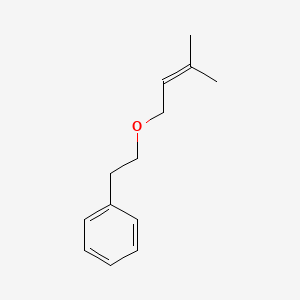
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
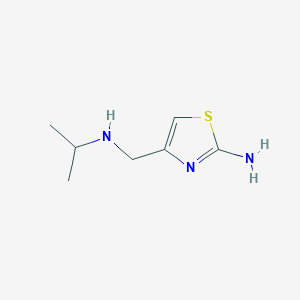
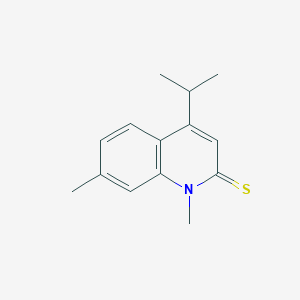
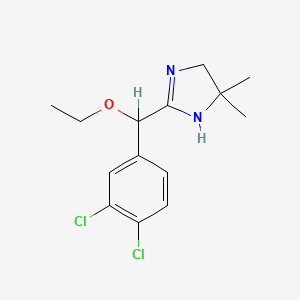
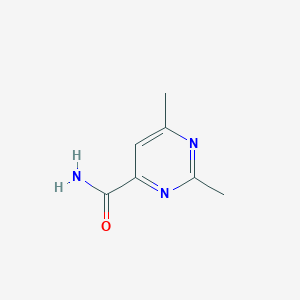
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
